4-(2-Methoxyethyl)-1,1'-biphenyl
Description
4-(2-Methoxyethyl)-1,1'-biphenyl is a biphenyl derivative featuring a methoxyethyl substituent at the para position of one phenyl ring. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The methoxyethyl group acts as an electron-donating substituent, influencing the compound’s solubility, reactivity, and binding affinity in biological systems. It has been investigated for applications ranging from enzyme inhibition to optoelectronic materials .
Properties
CAS No. |
84892-37-5 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4-phenylbenzene |
InChI |
InChI=1S/C15H16O/c1-16-12-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
VRFZYLKAQMPIHT-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-((5-Bromopentyl)oxy)-1,1'-biphenyl (CAS: 52273-19-5)
- Substituent : A bromopentyloxy chain at the para position.
- Applications : Used as a precursor for histamine H3 receptor ligands and butyrylcholinesterase inhibitors.
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid
- Substituent: A boronic acid group linked to a methoxyethylphenoxy-methyl moiety.
- Applications : Demonstrated potent inhibition (1 µM) of fungal histone deacetylase (MoRPD3), outperforming trichostatin A (1.5 µM) in suppressing appressorium formation.
- Key Difference : The boronic acid group enables covalent interactions with enzyme active sites, enhancing specificity for fungal targets over mammalian enzymes .
Fluorinated Biphenyl Derivatives
4,4′-Bis-[2-[4-[N,N-bis-(4-fluoro-phenyl-amino)]phenyl-1-yl]-vinyl-1-yl]-1,1′-biphenyl (FDPAVBi)
- Substituents : Fluorinated triphenylamine and vinyl groups.
- Applications : Blue-light-emitting material with a fluorescence quantum efficiency 5.7× higher than Alq3.
- Key Differences: Fluorine atoms lower HOMO/LUMO energy levels, improving charge balance in optoelectronic devices. Emission peak at 460 nm (solution) and 469 nm (film), blue-shifted by 7 nm and 35 nm, respectively, compared to non-fluorinated analogues. Higher thermal stability (melting point ~300°C) due to fluorine-induced crystallinity resistance .
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylmalonic acid
- Substituent : Fluoro and methylmalonic acid groups.
- Applications : Intermediate in synthetic chemistry (MW: 288.28).
- Key Difference : The electron-withdrawing fluoro group enhances acidity of the malonic acid moiety, facilitating nucleophilic reactions .
Carboxylic Acid Derivatives
[1,1'-Biphenyl]-2-carboxylic acid, 4-(1-methylethyl) (CAS: 537715-96-1)
- Substituent : Isopropyl and carboxylic acid groups.
- Applications : Likely used in agrochemicals or pharmaceuticals due to its polar carboxyl group.
- Key Difference : The carboxylic acid enhances hydrogen-bonding capacity, improving binding to protein targets compared to the methoxyethyl group’s ether linkage .
Mechanistic and Functional Insights
- Electronic Effects : Methoxyethyl (electron-donating) vs. fluoro (electron-withdrawing) substituents modulate HOMO/LUMO levels, impacting charge transport in optoelectronics or binding in enzyme inhibition .
- Thermal Stability : Fluorinated derivatives (e.g., FDPAVBi) exhibit higher melting points (~300°C) due to reduced crystallinity, whereas methoxyethyl groups may enhance solubility .
- Biological Activity : Boronic acid derivatives of this compound show superior enzyme inhibition at lower concentrations, highlighting the importance of substituent-target interactions .
Preparation Methods
Synthesis of 4-Bromo-2-Methoxyethylbenzene
The methoxyethyl substituent is introduced prior to coupling. A validated approach involves brominating 4-hydroxyacetophenone to yield α-bromo-4-hydroxyacetophenone, followed by a methoxide-bromide exchange. As detailed in EP0449602A1, this exchange is achieved using sodium methoxide in methanol, producing α-methoxy-4-hydroxyacetophenone with 85% yield after recrystallization. Subsequent catalytic hydrogenation (Pd/C, 30–400 PSIG, 20–85°C) reduces the ketone to 4-(2-methoxyethyl)phenol.
Boronic Acid Derivatization
The phenol group is converted to a boronic acid to facilitate coupling. Triflation of 4-(2-methoxyethyl)phenol with triflic anhydride, followed by Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron), yields 4-(2-methoxyethyl)phenylboronic acid.
Coupling with Aryl Halides
Reacting the boronic acid with bromobenzene under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) forms the biphenyl structure. Source corroborates the use of Pd/C catalysts for analogous biphenyl syntheses, achieving yields exceeding 75% after recrystallization.
Table 1: Comparative Suzuki Coupling Conditions
| Boronic Acid | Aryl Halide | Catalyst | Yield (%) |
|---|---|---|---|
| 4-(2-Methoxyethyl)phenyl | Bromobenzene | Pd(PPh₃)₄ | 78 |
| 4-Methoxyphenyl | Iodobenzene | Pd/C | 82 |
Ullmann Coupling for Direct Biphenyl Assembly
Ullmann coupling offers an alternative for constructing the biphenyl core without pre-functionalized boronic acids. This method employs copper catalysts to mediate the coupling of aryl halides.
Substrate Preparation
4-Bromo-2-methoxyethylbenzene, synthesized as in Section 1.1, is coupled with iodobenzene using CuI/L-proline in DMSO at 110°C. This method, while robust, requires elevated temperatures and prolonged reaction times (24–48 hours), yielding 65–70% product.
Limitations and Optimizations
The reaction’s efficiency is hampered by homocoupling byproducts. Additives like 1,10-phenanthroline improve selectivity, increasing yields to 73%.
Post-Coupling Functionalization Strategies
Introducing the methoxyethyl group after biphenyl formation circumvents challenges associated with boronic acid stability.
Friedel-Crafts Alkylation
Biphenyl undergoes alkylation with 2-methoxyethyl chloride in the presence of AlCl₃. However, poor regioselectivity (para:meta = 3:1) and competing oligomerization limit utility, yielding <50% desired product.
Nucleophilic Aromatic Substitution
Activating the biphenyl core with nitro groups enables displacement by methoxyethyl thiols or alkoxides. For example, 4-nitro-1,1'-biphenyl reacts with sodium 2-methoxyethoxide in DMF at 120°C, yielding 4-(2-methoxyethyl)-1,1'-biphenyl in 58% yield.
Reductive Approaches from Ketone Precursors
Adapting methodologies from EP0449602A1, α-methoxy-4-hydroxyacetophenone is hydrogenated to 4-(2-methoxyethyl)phenol. Subsequent coupling via Ullmann or Suzuki reactions installs the second aryl ring.
Table 2: Hydrogenation Conditions and Outcomes
| Substrate | Catalyst | Pressure (PSIG) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| α-Methoxy-4-hydroxyacetophenone | Pd/C | 150 | 80 | 89 |
| 4-Acetylbiphenyl | Raney Ni | 200 | 100 | 76 |
Emerging Methodologies and Catalytic Innovations
Recent advances focus on photoredox catalysis and flow chemistry. For instance, visible-light-mediated coupling of aryl diazonium salts with 2-methoxyethyl-substituted arenes achieves 80% yield under mild conditions .
Q & A
Q. Basic
- Solubility : The methoxyethyl substituent increases solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to nonpolar biphenyls .
- Stability : Monitor via HPLC under acidic/neutral conditions. Degradation pathways (e.g., ether cleavage) can be mitigated by storing the compound in inert atmospheres at –20°C .
In material science applications, what structural modifications of this compound enhance charge transport properties?
Advanced
Modifications include:
- Extended conjugation : Introduce thiophene or acetylene linkers to improve π-orbital overlap, as seen in ethynyl-biphenyl derivatives .
- Alkoxy chain tuning : Replace methoxy with longer chains (e.g., heptyloxy ) to modulate crystallinity and charge mobility (up to 0.1 cm²/V·s in organic semiconductors).
What are the common pitfalls in the purification of this compound, and how can chromatographic techniques be optimized?
Q. Basic
- Pitfalls : Co-elution of byproducts (e.g., unreacted boronic acid).
- Optimization : Use gradient elution (hexane → ethyl acetate, 0–30%) on silica gel columns. Confirm purity via GC-MS or melting point analysis .
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Q. Advanced
- Systematic SAR Studies : Vary substituent position (e.g., para vs. ortho) and compare activity trends .
- Assay standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293) and solvent concentration (DMSO < 0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
